molecular formula C7H14N2O B13856025 3-Oxa-9-azabicyclo[3.3.1]nonan-7-amine

3-Oxa-9-azabicyclo[3.3.1]nonan-7-amine

Cat. No.: B13856025
M. Wt: 142.20 g/mol
InChI Key: BZJLJJKYCQRDCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxa-9-azabicyclo[331]nonan-7-amine hydrochloride salt is a bicyclic compound that contains both oxygen and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-amine hydrochloride salt typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide, followed by cyclization to form the bicyclic structure. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-Oxa-9-azabicyclo[3.3.1]nonan-7-amine hydrochloride salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Oxa-9-azabicyclo[3.3.1]nonan-7-amine hydrochloride salt has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-amine hydrochloride salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride
  • 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride

Uniqueness

3-Oxa-9-azabicyclo[3.3.1]nonan-7-amine hydrochloride salt is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

3-oxa-9-azabicyclo[3.3.1]nonan-7-amine

InChI

InChI=1S/C7H14N2O/c8-5-1-6-3-10-4-7(2-5)9-6/h5-7,9H,1-4,8H2

InChI Key

BZJLJJKYCQRDCT-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2COCC1N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.